molecular formula C21H20Cl2N10O B610978 SR-4835

SR-4835

Cat. No.: B610978
M. Wt: 499.4 g/mol
InChI Key: FSELUFUYNUNZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR-4835 is a highly selective dual inhibitor of cyclin-dependent kinase 12 and cyclin-dependent kinase 13. These kinases are involved in regulating transcription and maintaining genomic stability. This compound has shown promise in treating various cancers, including triple-negative breast cancer and melanoma, by promoting the degradation of cyclin K .

Preparation Methods

The synthesis of SR-4835 involves several steps, including the formation of a benzimidazole side-chain, which is crucial for its activity. The compound is typically supplied as a powder with a purity of at least 98% . Industrial production methods focus on ensuring high purity and stability, with storage conditions specified to maintain its efficacy .

Chemical Reactions Analysis

SR-4835 undergoes several types of chemical reactions, primarily involving its interaction with cyclin-dependent kinase 12 and cyclin-dependent kinase 13. It acts as a molecular glue, promoting the degradation of cyclin K via the proteasome . The benzimidazole side-chain plays a critical role in its activity, forming a unique hydrogen bond network with the kinase hinge region .

Biological Activity

SR-4835 is a novel small molecule inhibitor specifically targeting cyclin-dependent kinase 12 (CDK12) and cyclin K. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in cancer therapy.

This compound functions primarily as a molecular glue , facilitating the recruitment of the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex. This interaction promotes the degradation of cyclin K via the ubiquitin-proteasome system (UPS). The compound's mechanism can be summarized as follows:

  • Binding to CDK12/Cyclin K : this compound selectively binds to the CDK12/cyclin K complex, inhibiting its activity.
  • Promotion of Cyclin K Degradation : By recruiting this complex to the ubiquitin ligase, this compound enhances cyclin K degradation, leading to reduced levels of this protein in cells.
  • Impact on DNA Damage Response (DDR) : The inhibition of CDK12 activity results in decreased expression of various DDR genes, contributing to increased DNA damage in cancer cells.

In Vitro Studies

Several studies have characterized the biological activity of this compound through in vitro experiments:

  • Cytotoxicity and Dependency on Ubiquitin Ligase : Loss-of-function genetic screening indicated that the cytotoxic effects of this compound are dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex. Inhibition of this complex significantly reduced the cytotoxicity observed with this compound treatment .
  • Effect on CDK12 Activity : Treatment with this compound led to a marked decrease in phosphorylation of RPB1 (a subunit of RNA polymerase II), indicating reduced CDK12 activity. This effect was dose-dependent, with significant reductions noted at concentrations as low as 30 nM .

Structural Insights

The crystal structure of this compound bound to the CDK12/cyclin K complex revealed critical interactions that underpin its inhibitory action:

  • Binding Affinity : this compound exhibits high selectivity for CDK12 and CDK13 over other kinases, demonstrating an ATP-competitive mode of inhibition. The compound's binding affinity was confirmed through biochemical assays, with specific IC50 values highlighting its potency .

Case Studies

Recent studies have explored the efficacy of this compound in various cancer models:

  • Melanoma : In BRAF-mutated melanoma cell lines, this compound treatment resulted in significant reductions in cyclin K levels and increased DNA damage markers (e.g., γH2AX phosphorylation) . These findings suggest that this compound effectively inhibits cell proliferation by disrupting essential cellular processes.
  • Prostate Cancer : Preliminary studies indicate that combining this compound with WEE1 inhibitors (e.g., AZD-1775) can enhance cytotoxic effects in castration-resistant prostate cancer (CRPC) cells by inducing DNA damage and impairing repair mechanisms .

Data Summary

StudyCell LineConcentrationKey Findings
A37530 nMDecreased RPB1 phosphorylation; reduced DDR gene expression
WM164100 nMIncreased DNA damage markers; effective cyclin K degradation
CRPCVariableEnhanced cytotoxicity when combined with WEE1 inhibitors

Properties

IUPAC Name

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSELUFUYNUNZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
Reactant of Route 1
SR-4835
Reactant of Route 2
SR-4835
Reactant of Route 3
Reactant of Route 3
SR-4835
Reactant of Route 4
Reactant of Route 4
SR-4835
Reactant of Route 5
SR-4835
Reactant of Route 6
Reactant of Route 6
SR-4835

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.